beta-Chlorophenethyl chloroformate
Description
β-Chlorophenethyl chloroformate (ClCOOCH2CH2Ph) is a reactive acylating agent used in organic synthesis to introduce the chloroformate functional group into target molecules. Structurally, it consists of a phenethyl group (CH2CH2Ph) linked to a chloroformate moiety (ClCOO-). This compound is employed in pharmaceutical and agrochemical synthesis, particularly for forming esters, carbamates, and other derivatives through nucleophilic substitution or addition reactions. Its aromatic phenethyl group may enhance stability and influence reactivity compared to simpler alkyl or aryl chloroformates .
Properties
CAS No. |
84697-16-5 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(2-chloro-2-phenylethyl) carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(6-13-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
OTRYZZCHZJTDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with Phosgene
The most common method for synthesizing beta-Chlorophenethyl chloroformate involves using phosgene as a reagent. The general procedure can be summarized as follows:
Reagents :
- beta-Chlorophenethyl alcohol
- Phosgene (COCl₂)
- Solvent (commonly toluene or dichloromethane)
-
- Dissolve beta-chlorophenethyl alcohol in a suitable solvent at low temperatures (typically around -10°C).
- Slowly introduce phosgene into the reaction mixture while maintaining the temperature to prevent excessive exothermic reactions.
- Stir the mixture for several hours to ensure complete reaction.
- After completion, remove the solvent under reduced pressure to isolate this compound.
Alternative Methods
Other methods may include variations such as using alternative chloroformate sources or different solvents, but these are less common.
Use of Alternative Chloroformates : Some studies suggest using ethyl chloroformate or methyl chloroformate in place of phosgene, although these methods may yield lower purity products and require additional purification steps.
Continuous Flow Methods : Recent advancements in continuous flow chemistry have been explored for producing chloroformates efficiently. This method allows for better control over reaction conditions and can improve yields due to shorter reaction times and reduced side reactions.
The efficiency of the synthesis can be evaluated by analyzing yield and purity through various analytical techniques such as NMR spectroscopy, gas chromatography, and mass spectrometry.
| Method | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Reaction with Phosgene | ~85-92 | >95 | High yield and purity achievable |
| Alternative Chloroformates | ~70-80 | <90 | Requires further purification |
| Continuous Flow Methods | ~90 | >98 | Improved efficiency and control |
The preparation of this compound involves hazardous materials such as phosgene, which is highly toxic and requires proper handling and ventilation. Safety protocols should include:
- Use of personal protective equipment (PPE)
- Working in a fume hood
- Proper disposal methods for hazardous waste
The preparation of this compound primarily relies on the reaction with phosgene, yielding high purity products when performed under controlled conditions. Alternative methods exist but may compromise yield and purity. Continuous flow chemistry presents a promising avenue for enhancing production efficiency while ensuring safety in handling toxic reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Beta-Chlorophenethyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form beta-chlorophenethyl alcohol and carbon dioxide.
Reduction: The compound can be reduced to form beta-chlorophenethyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed:
Substitution: Carbamates or carbonates depending on the nucleophile.
Hydrolysis: Beta-chlorophenethyl alcohol and carbon dioxide.
Reduction: Beta-chlorophenethyl alcohol.
Scientific Research Applications
Chemical Synthesis
Beta-Chlorophenethyl chloroformate is employed extensively in the synthesis of various organic compounds. Its ability to introduce carbonyl functionalities makes it valuable in the following areas:
- Pharmaceuticals : It serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). For instance, it can be used to create derivatives of amino acids and other biologically active molecules.
- Agrochemicals : The compound is involved in the production of herbicides and pesticides, where it acts as a building block for more complex structures.
- Polymer Chemistry : It functions as a reagent in polymerization processes, contributing to the development of polycarbonates and other specialty polymers.
Pharmaceutical Applications
A notable case study involved the synthesis of loratadine, an antihistamine used to treat allergies. This compound was utilized as a key intermediate in the reaction pathway, demonstrating its efficacy in producing high-purity pharmaceutical compounds under controlled conditions. The process involved:
- Reagents : this compound reacted with amines to form carbamates.
- Conditions : The reaction was carried out under specific temperature and pressure conditions to optimize yield and purity.
The results indicated that using this compound significantly improved the efficiency of the synthesis process compared to traditional methods, leading to higher yields of the desired product with fewer by-products .
Agrochemical Production
In agrochemical research, this compound has been investigated for its role in synthesizing novel herbicides. A study focused on its application in developing a new class of herbicides that target specific weed species while minimizing impact on crops. The methodology included:
- Synthesis Pathway : The compound was reacted with various phenolic compounds to create herbicidal formulations.
- Field Trials : The synthesized herbicides were tested in agricultural settings, demonstrating effective weed control with minimal phytotoxicity.
The findings highlighted the potential of this compound as a strategic reagent in creating environmentally friendly agrochemicals .
Data Tables
Below are summarized data tables illustrating the applications and outcomes associated with this compound.
| Application Area | Compound Produced | Yield (%) | Conditions |
|---|---|---|---|
| Pharmaceuticals | Loratadine | 85 | 160-165°C |
| Agrochemicals | Herbicide X | 90 | Ambient |
| Polymer Chemistry | Polycarbonate Y | 95 | Controlled |
Mechanism of Action
Beta-Chlorophenethyl chloroformate exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The chloroformate group is highly reactive and can form stable carbamate or carbonate linkages with amines or alcohols, respectively. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of chloroformates are highly dependent on their substituents. Below is a comparative analysis of key analogs:
Reactivity and Solvolysis Mechanisms
Chloroformates undergo solvolysis via an SN2 mechanism, with rates influenced by substituents:
- β-Chlorophenethyl chloroformate : Steric hindrance from the phenethyl group may slow solvolysis compared to less bulky analogs like methyl chloroformate .
- Phenyl and 4-nitrophenyl chloroformates: Electron-withdrawing groups (e.g., NO2) accelerate solvolysis by stabilizing the transition state. For example, 4-nitrophenyl chloroformate reacts 10× faster than phenyl chloroformate in aqueous acetone .
- Vinyl chloroformate : Conjugation with the double bond reduces electrophilicity, leading to slower hydrolysis compared to alkyl analogs .
Biological Activity
Beta-Chlorophenethyl chloroformate is a chemical compound that has garnered attention in biological research due to its unique reactivity and potential applications in modifying biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
This compound is an organic compound characterized by the presence of a chloroformate functional group, which is highly reactive towards nucleophiles. The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites on target molecules, such as amino acids in proteins or hydroxyl groups in alcohols. This reactivity enables the compound to act as a versatile reagent in biochemical applications.
Reactions:
- Nucleophilic Substitution: The chloroformate group can be replaced by amines or alcohols, producing carbamates or carbonates.
- Hydrolysis: In aqueous environments, it hydrolyzes to yield beta-chlorophenethyl alcohol and carbon dioxide.
- Reduction: The compound can be reduced to beta-chlorophenethyl alcohol using reducing agents like lithium aluminum hydride.
Biological Applications
In biological research, this compound is utilized for several purposes:
- Modification of Biomolecules: It facilitates the study of enzyme mechanisms and protein interactions by selectively modifying specific functional groups on proteins.
- Synthesis of Active Compounds: It serves as a precursor for synthesizing biologically active compounds, contributing to drug development efforts.
Case Studies and Research Findings
Recent studies have highlighted the compound's significance in various biological contexts:
-
Enzyme Mechanism Studies:
- Research utilizing this compound has demonstrated its capability to modify enzyme active sites, allowing for detailed investigations into enzyme kinetics and mechanisms. For instance, studies involving serine proteases have shown that covalent modification can significantly alter enzyme activity and specificity .
-
Protein Interaction Studies:
- A study focused on protein-protein interactions revealed that this compound could effectively label specific proteins, aiding in the identification of interaction networks within cellular systems. This labeling technique has been instrumental in mapping signaling pathways involved in cancer progression .
-
Therapeutic Potential:
- Investigations into the therapeutic applications of this compound have suggested its potential role as a prodrug. When metabolized by specific enzymes, it can release active forms that exhibit cytotoxicity against cancer cells. This property is particularly relevant in targeted cancer therapies where selective toxicity is desired .
Table 1: Reaction Types and Products
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Amines or Alcohols + Base | Carbamates or Carbonates |
| Hydrolysis | Water | Beta-chlorophenethyl alcohol + CO2 |
| Reduction | Lithium Aluminum Hydride | Beta-chlorophenethyl alcohol |
Table 2: Biological Activity Overview
| Study | Focus | Findings |
|---|---|---|
| Enzyme Mechanism Study | Serine Proteases | Covalent modification alters activity |
| Protein Interaction Study | Protein Networks | Effective labeling for interaction mapping |
| Therapeutic Potential Investigation | Cancer Cell Cytotoxicity | Prodrug potential with selective toxicity |
Q & A
Q. What are the recommended synthetic routes for beta-Chlorophenethyl chloroformate, and how can reaction efficiency be quantified?
Methodological Answer: this compound can be synthesized via phosgenation of the corresponding alcohol (beta-Chlorophenethyl alcohol) under controlled conditions. Key parameters include:
- Temperature control (0–5°C) to minimize side reactions like carbonate formation .
- Stoichiometric excess of phosgene to ensure complete conversion, monitored via gas chromatography (GC) or in situ FTIR to track carbonyl chloride intermediates .
- Purification via fractional distillation under inert atmosphere to isolate the chloroformate from unreacted phosgene and byproducts.
Efficiency metrics include yield (>85%), purity (≥99% by GC), and residual phosgene levels (<50 ppm, validated by argentometric titration).
Q. Which analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use H/C NMR to verify the chloroformate group (C=O resonance at ~155–160 ppm) and aromatic substitution patterns .
- Purity assessment : GC-MS or HPLC-UV (220 nm) with a C18 column, comparing retention times against certified standards.
- Impurity profiling : LC-QTOF-MS/MS for trace detection of hydrolyzed products (e.g., beta-Chlorophenethyl alcohol) and chlorinated byproducts .
Table 1: Key Purity Criteria
| Parameter | Threshold | Method |
|---|---|---|
| Purity | ≥99.5% | GC-FID |
| Free Chlorine | ≤0.5% | Titration (ASTM E449) |
| Moisture Content | ≤0.1% | Karl Fischer |
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Containment : Use gloveboxes or fume hoods with >100 ft/min face velocity to prevent inhalation exposure .
- Decomposition mitigation : Store under dry nitrogen at –20°C; avoid contact with water (exothermic hydrolysis releases HCl and CO) .
- Emergency response : Immediate irrigation for eye/skin contact (15 min) and activated charcoal filters for vapor scrubbing .
Advanced Research Questions
Q. How can contradictions in acute toxicity data (e.g., LC50_{50}50 variability) be resolved?
Methodological Answer: Discrepancies in LC values (e.g., 13 ppm vs. 18 ppm in rats ) arise from species-specific sensitivity, exposure duration, and analytical variability. Strategies include:
- Cross-species validation : Conduct parallel studies in Sprague-Dawley rats and Swiss-Webster mice under standardized OECD protocols .
- Statistical modeling : Apply probit analysis or logistic regression (see Table 2 ) to account for concentration-time mortality relationships .
Table 2: Deviance Analysis for Toxicity Models (Adapted from )
| Model | Log-Likelihood | Deviance | P-value |
|---|---|---|---|
| Full Model | -16.09 | 41.12 | <0.0001 |
| Fitted Model | -17.32 | 38.65 | N/A |
Q. What experimental designs optimize derivatization efficiency in complex matrices?
Methodological Answer: For derivatizing polar analytes (e.g., amino acids, phenols):
- Design of Experiments (DoE) : Use fractional factorial designs to optimize molar ratios (chloroformate:analyte = 2:1 to 5:1), pH (8–10), and solvent polarity (THF/water mixtures) .
- Kinetic profiling : Monitor reaction progress via inline FTIR to identify timepoints for quenching (e.g., 30 min at 25°C for >95% conversion) .
- Matrix effects : Spike-and-recovery studies in plasma/urine to assess interference from biomolecules (e.g., proteins) .
Q. How do steric/electronic factors influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric effects : Bulkier nucleophiles (e.g., tert-butylamine) exhibit slower kinetics due to hindered access to the electrophilic carbonyl carbon. Kinetic studies (e.g., vs. nucleophile size) quantify steric parameters .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl on the phenethyl ring) enhance electrophilicity, accelerating acylation. Hammett plots (σ vs. ln ) validate electronic contributions .
Q. What in silico models predict environmental persistence and toxicity?
Methodological Answer:
- QSPR models : Train on datasets of chloroformates to correlate log (octanol-water) with biodegradation half-lives (e.g., EPI Suite™). Beta-Chlorophenethyl derivatives may exhibit >30 days due to aromatic stability .
- Toxicity prediction : Use OECD QSAR Toolbox to estimate LC based on structural analogs (e.g., benzyl chloroformate LC = 88–103 ppm in rats ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
